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Compound of Interest |

Compound Name: Azepan-1-ylacetic acid
CAS No.: 52703-80-7
Cat. No.: B118817
- 7

Abstract This technical guide provides a comprehensive spectroscopic profile of Azepan-1-
ylacetic acid (CAS: 52703-80-7), a critical intermediate in the synthesis of pharmaceutical
agents targeting glycine transporters (GlyT1) and other CNS pathways.[1] This document
details the structural elucidation of the compound using Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It is designed to serve as a
reference for analytical chemists and drug development scientists, emphasizing the causal
links between molecular structure and spectral signatures.

Introduction & Chemical Identity

Azepan-1-ylacetic acid, also known as 2-(hexamethyleneimino)acetic acid, consists of a
seven-membered saturated azepane ring nitrogen-linked to an acetic acid moiety.[1] Its
characterization is often complicated by the conformational fluxionality of the seven-membered
ring and the zwitterionic potential of the amino-acid motif.
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Parameter Details
IUPAC Name 2-(Azepan-1-yl)acetic acid
CAS Number 52703-80-7

Molecular Formula

Molecular Weight 157.21 g/mol

Azepane ring fused to
Structure
-acetic acid

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to accurate spectral interpretation. The compound
is typically synthesized via the

-alkylation of azepane with chloroacetic acid or ethyl chloroacetate followed by hydrolysis.

 Common Impurities: Unreacted azepane, chloroacetic acid, and mineral salts (if HCI
hydrolysis is used).

o Spectral Impact: Residual azepane results in overlapping multiplets in the 1.5-1.8 ppm
region (

H NMR) and a distinct N-H stretch in IR (if free base).

Mass Spectrometry (MS) Analysis[1][3][4][5]

Mass spectrometry provides the primary confirmation of molecular weight and structural
connectivity. The fragmentation pattern is dominated by the stability of the cyclic amine and the
lability of the carboxylic acid group.

lonization & Fragmentation Pathways[6]

« lonization Mode: Electrospray lonization (ESI) in Positive Mode (

) is recommended due to the basic nitrogen.
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e Molecular lon:
m/z.[1]
Key Fragmentation Events:
o Decarboxylation/Loss of Formic Acid: Loss of the carboxylic acid moiety (

or
) is the primary pathway.[1]
¢ Ring Cleavage: High-energy collisions lead to the opening of the azepane ring.

o -Cleavage: Cleavage adjacent to the nitrogen atom.[1]

MS Data Summary[6]

m/z (lon) Identity Mechanistic Origin

Protonated molecular ion

158 o
(Base Peak in mild ESI).[1]
Dehydration (common in
140 _ _
carboxylic acids).[1]
112 $[M - COOHJ+ $ -cleavage removing the
carboxyl group.[1]
Cleavage of the N-C bond to
98/99 Azepanium ion the acetic acid arm; retention

of charge on the ring.

Fragmentation Logic Diagram
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Pathway Legend

Blue: Precursor | Red: Dehydration | Green: Alpha-Cleavage

[M - H20]+
m/z 140

- H20 (18 Da)

[M+H]+
m/z 158

- COOH (45 Da)

Decarboxylation
m/z 112

C-N Cleavage .| Azepanium Cation

m/z 98/99

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway for Azepan-1-ylacetic acid, highlighting the
stability of the azepanium core.

Infrared Spectroscopy (IR)[1][3][7]1[8][9]

IR analysis is critical for confirming the oxidation state of the carbonyl and the presence of the
amine. The spectrum will vary significantly depending on whether the sample is a free acid
(zwitterionic solid) or a salt (HCI).

Key Functional Group Assignments (Free Acid)
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Wavenumber (

Intensity Functional Group Vibrational Mode
)
O-H stretch,
) broadened by H-
2500-3300 Broad, Strong O-H (Acid) ]
bonding
(dimerization).[1]
, C-H( Alkane C-H stretching
2850-2950 Medium, Sharp )
) of the azepane ring.
Carbonyl stretching
1700-1730 Strong C=0[2] (Carboxylic acid).[1][3]
[4]
C-N single bond
1150-1250 Medium C-N stretching (tertiary
amine).[1]
) C-O stretch of the acid
1050-1100 Medium C-O

group.

Technical Insight: If the spectrum shows a shift of the carbonyl band to ~1600

and the disappearance of the broad O-H band, the molecule exists as a zwitterion (

), which is common in solid-state amino acids.[1]

Nuclear Magnetic Resonance (NMR)[1][3][8][11][12]

NMR offers the most definitive structural proof. The fluxional nature of the 7-membered ring

averages the signals of the ring protons at room temperature.

Sample Preparation Protocol

To ensure reproducibility and prevent zwitterionic aggregation broadening:

e Solvent: Deuterated Chloroform (
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) for the free acid. Deuterium Oxide (
) for the HCI salt.
e Concentration: ~10 mg in 0.6 mL solvent.

o Reference: TMS (0.00 ppm) or residual solvent peak (

7.26 ppm).[1]

T . . Structural
Multiplicity Integration Assignment
Context

Acidic proton

(exchangeable
10.5-12.0 Broad Singlet 1H -COOH with

)-[1]

Alpha-protons to
carbonyl and
nitrogen.[1]
Deshielded by
anisotropy of
C=0.

3.35 Singlet 2H

Protons adjacent
2.75-2.85 Multiplet (t-like) 4H Ring to ring nitrogen.
[1]

Beta-protons in
1.65-1.75 Multiplet 4H Ring the azepane ring.

[1]

Gamma-protons
(furthest from N).

[1]

1.55-1.65 Multiplet 4H Ring

Expert Note: The azepane ring protons often appear as two sets of broad multiplets. The
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-ring protons (next to N) are distinct, while the
and

protons may overlap into a "hump" depending on the field strength.

C NMR Data (100 MHz, )

Shift (
Carbon Type Assignment
» Ppm)
173.5 Quaternary (C=0) Carboxylic acid carbonyl.[1]
59.8 (Linker carbon).[1]
Azepane
55.2
(Ring carbons next to N).[1]
Azepane
27.8
[1]
Azepane
26.5

Analytical Workflow Diagram

The following diagram illustrates the logical flow for complete characterization, ensuring self-
validation of the data.
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LC-MS (ESI+)

Data Validation:
Do integrals match C8H15NO27?

No (Impurity Signals)

Confirmed Structure Recrystallize/Purify

Crude Sample

(Azepan-1-ylacetic acid)

Click to download full resolution via product page

Caption: Integrated analytical workflow for the validation of Azepan-1-ylacetic acid, including
decision gates for purity verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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